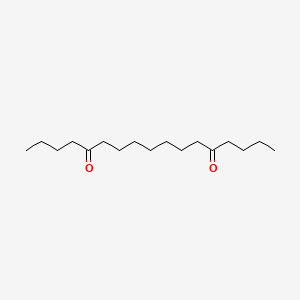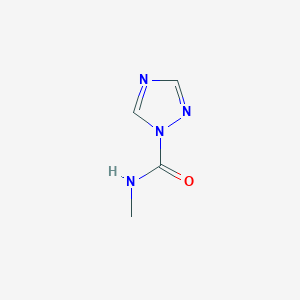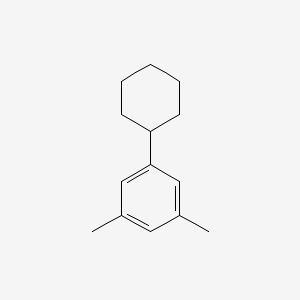
2-(Cyclohex-1-en-1-yl)-1,3-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohex-1-en-1-yl)-1,3-dimethylbenzene is an organic compound that features a cyclohexene ring attached to a dimethylbenzene (xylene) structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-1-en-1-yl)-1,3-dimethylbenzene can be achieved through several methods. One common approach involves the reaction of cyclohexene with 1,3-dimethylbenzene under specific conditions. For instance, the use of a catalyst such as palladium on carbon (Pd/C) can facilitate the hydrogenation process, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The reaction conditions typically include elevated temperatures and pressures to ensure efficient conversion rates. The use of continuous flow reactors can also enhance the production efficiency and yield of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclohex-1-en-1-yl)-1,3-dimethylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated cyclohexane derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Cyclohex-1-en-1-yl)-1,3-dimethylbenzene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2-(Cyclohex-1-en-1-yl)-1,3-dimethylbenzene exerts its effects involves interactions with various molecular targets. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products . In substitution reactions, the benzene ring’s electron density influences the reactivity and selectivity of the introduced substituents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexenone: A versatile intermediate used in organic synthesis.
2-(1-Cyclohexenyl)cyclohexanone: Another compound with a cyclohexene ring, used in various chemical reactions.
1-Cyclohexenylboronic acid pinacol ester: Used in cross-coupling reactions and other synthetic applications.
Uniqueness
2-(Cyclohex-1-en-1-yl)-1,3-dimethylbenzene is unique due to its specific structural arrangement, which combines the properties of both cyclohexene and dimethylbenzene. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
24308-56-3 |
|---|---|
Molekularformel |
C14H18 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
2-(cyclohexen-1-yl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C14H18/c1-11-7-6-8-12(2)14(11)13-9-4-3-5-10-13/h6-9H,3-5,10H2,1-2H3 |
InChI-Schlüssel |
YHTACPKORDBPNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)C2=CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Amino-2-methyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B14693198.png)
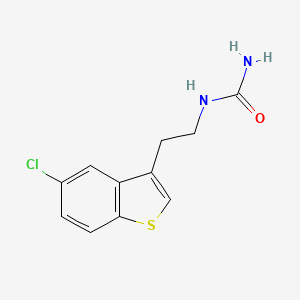
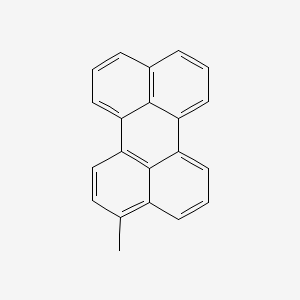
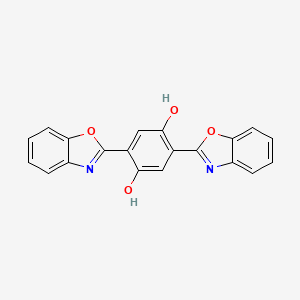
![Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl-](/img/structure/B14693232.png)
![2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine](/img/structure/B14693234.png)

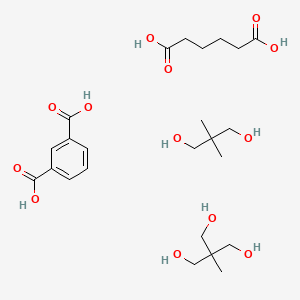
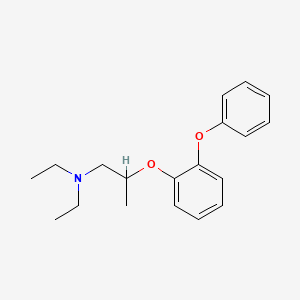
![3-oxapentacyclo[10.7.0.02,4.06,11.015,19]nonadeca-1,4,6,8,10,12,14,16,18-nonaene](/img/structure/B14693263.png)
